
1-(3-Ethoxy-5-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 . This compound is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-methylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
1-(3-Ethoxy-5-methylphenyl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to bind to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethoxy-5-methylphenyl)propan-1-ol: A similar compound with an alcohol group instead of a ketone group.
1-(3,4-Dimethoxyphenyl)propan-1-one: Another compound with methoxy groups on the phenyl ring.
Uniqueness
1-(3-Ethoxy-5-methylphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethoxy and methyl groups, along with the propanone moiety, make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-ethoxy-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-6-9(3)7-11(8-10)14-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
GXDHXVGEQXOINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


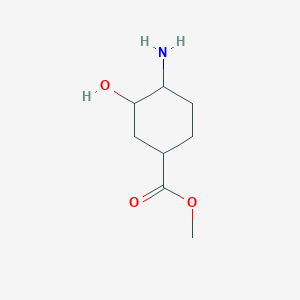

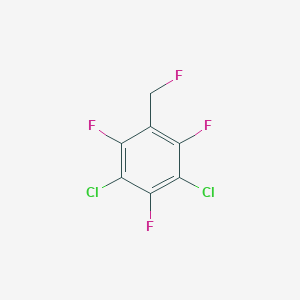
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
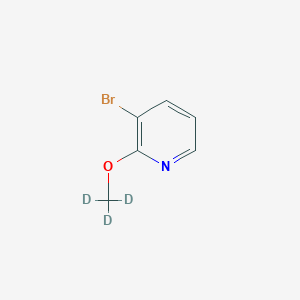
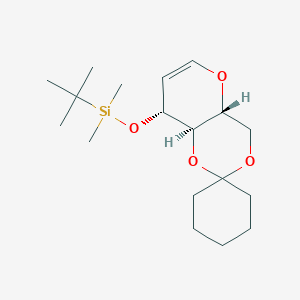
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
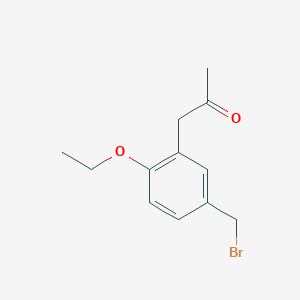
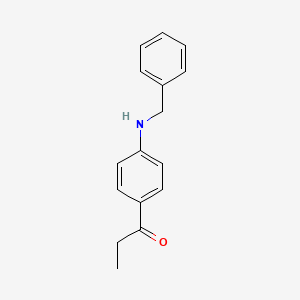

![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
